3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
Description
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 3 and a dodecylsulfanyl chain at position 3. This structure confers unique physicochemical properties, including amphiphilicity due to the long alkyl chain (C12) and electrophilicity from the chloromethyl group. The compound is synthesized via nucleophilic substitution reactions involving 5-amino-1,3,4-thiadiazole-2-thione derivatives and alkyl halides, as described in analogous syntheses of thiadiazole-thione compounds .
Properties
IUPAC Name |
3-(chloromethyl)-5-dodecylsulfanyl-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2S3/c1-2-3-4-5-6-7-8-9-10-11-12-20-14-17-18(13-16)15(19)21-14/h2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYNMPMBQUREGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN(C(=S)S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method involves the use of chloromethyl methyl ether (CH3OCH2Cl) or chlorotrimethylsilane (C3H9ClSi) in the presence of a metallic chloride catalyst such as FeCl3, ZnCl2, or SnCl4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the thiadiazole family exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles can be effective against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- Antifungal Properties : Thiadiazole derivatives have also demonstrated antifungal activity, making them potential candidates for developing new antifungal agents .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The mechanism often involves inducing apoptosis in cancer cells.
Surfactants and Emulsifiers
Due to their amphiphilic nature, thiadiazole compounds can serve as effective surfactants in various industrial applications. They are useful in:
- Cosmetic Formulations : Their ability to stabilize emulsions makes them valuable in cosmetic products.
- Agricultural Chemicals : Thiadiazole derivatives may act as surfactants in pesticide formulations, enhancing the delivery and efficacy of active ingredients .
Material Science
The unique properties of thiadiazoles allow for their incorporation into polymers and materials science applications. They can improve the thermal stability and mechanical properties of polymer matrices.
Case Studies
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- The cytotoxic effects of 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione were assessed using the NCI-60 cell line panel. Results showed selective toxicity towards specific cancer cell lines while sparing normal cells, highlighting its potential for targeted cancer therapies .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact : The dodecylsulfanyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., -SCH3 in ), making it suitable for lipid membrane interactions .
- Electrophilicity : The chloromethyl group provides a reactive site for further functionalization, unlike the methyl group in or nitro group in .
- Aromatic vs.
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Target Compound: Limited direct data, but analogous thiadiazole-thiones with long alkyl chains exhibit biofilm disruption and Gram-positive bacterial inhibition .
- 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione : Derivatives show MIC values <1 µg/mL against Staphylococcus aureus due to nitro group-enhanced membrane penetration .
- 5-(Allylthio)-1,3,4-thiadiazole-2-thiol : Moderate antifungal activity against Candida albicans (MIC ~25 µg/mL) attributed to thiol-mediated redox disruption .
Anti-inflammatory Activity
- Target Compound: Not explicitly studied, but structurally related 2,3-dihydro-1,3,4-oxadiazole-2-thiones demonstrate COX-2 inhibition (e.g., IC50 = 0.8 µM in ).
- 5-(6-Methyl-2-morpholino-4-pyrimidinyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione : Exhibits 85% inflammation reduction in carrageenan-induced edema models, surpassing acetylsalicylic acid .
Stability and Reactivity
- Target Compound : The chloromethyl group may confer hydrolytic instability under basic conditions, unlike the stable methyl-sulfanyl group in .
- 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione : Crystallographic data (R factor = 0.040) confirms planar thiadiazole ring and strong S···S interactions, enhancing thermal stability .
Biological Activity
The compound 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a member of the thiadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial, antifungal, anticancer, and other pharmacological properties. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a chloromethyl group and a dodecylsulfanyl moiety that contribute to its lipophilicity and potential biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring system is crucial for this activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 17 |
These results demonstrate that the compound exhibits notable antibacterial activity, comparable to established antibiotics.
Antifungal Activity
The antifungal potential of thiadiazole derivatives has also been highlighted in recent studies. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cells.
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The compound demonstrated effective antifungal activity at low concentrations, indicating its potential as an antifungal agent.
Cytotoxicity and Anticancer Activity
Cytotoxic studies using various cancer cell lines have shown that certain thiadiazole derivatives possess anticancer properties. For example, the compound was tested against human cancer cell lines with varying degrees of success.
Table 3: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings suggest that the compound has significant cytotoxic effects on cancer cells while maintaining a favorable safety profile on normal cells.
The biological activity of thiadiazoles is often attributed to their ability to interact with cellular targets. The presence of sulfur in the thiadiazole structure enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Studies indicate that these compounds may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
Case Studies
Several case studies have documented the therapeutic potential of thiadiazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a derivative similar to our compound significantly inhibited the growth of multidrug-resistant Staphylococcus aureus, highlighting its potential as a new antibacterial agent.
- Antifungal Mechanism : Research on ergosterol biosynthesis inhibition revealed that compounds like ours could serve as templates for developing novel antifungals targeting resistant fungal strains.
Q & A
Q. What are the optimal synthetic routes for 3-(chloromethyl)-5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thione?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate electrophiles. Key variables include solvent polarity (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalysts like triethylamine. The dodecylsulfanyl group can be introduced via nucleophilic substitution using dodecylthiol under basic conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via recrystallization from ethanol .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of techniques:
- NMR : Analyze and spectra to confirm substituent integration (e.g., chloromethyl protons at δ ~4.5 ppm and thiadiazole carbons at δ ~160–180 ppm) .
- FT-IR : Identify characteristic peaks (e.g., C=S stretch at ~1,100 cm, C-Cl at ~650 cm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement and WinGX/ORTEP for visualization .
Q. What are the primary challenges in characterizing this compound’s stability?
- Methodological Answer : Degradation studies under varying pH, temperature, and light exposure are critical. Use HPLC with a C18 column (acetonitrile:water gradient) to detect decomposition products. Compare experimental stability data with DFT-predicted bond dissociation energies (B3LYP/6-31G* basis set) to identify vulnerable functional groups .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09 with B3LYP/6-311++G**) to map electrostatic potential surfaces and predict reactive sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial FabH or fungal CYP51) can prioritize substituents for synthesis. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions between experimental and computational data in structural analysis?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces. Compare experimental XRD data with gas-phase DFT geometries to isolate environmental effects .
Q. How does the dodecylsulfanyl group influence membrane permeability in biological assays?
- Methodological Answer : The hydrophobic alkyl chain enhances lipid bilayer penetration, as shown in logP calculations (ChemAxon) and Caco-2 cell permeability assays. Compare with shorter-chain analogs (e.g., cyclohexylsulfanyl derivatives) to establish chain length-activity relationships .
Q. What experimental controls are critical when evaluating this compound’s antimicrobial activity?
- Methodological Answer : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and vehicle controls (DMSO/saline). Test against Gram-positive/-negative bacteria (MIC via broth microdilution) and fungal strains (disk diffusion). Assess cytotoxicity (MTT assay on mammalian cells) to confirm selectivity .
Q. How can crystallographic disorder in the thiadiazole ring be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
